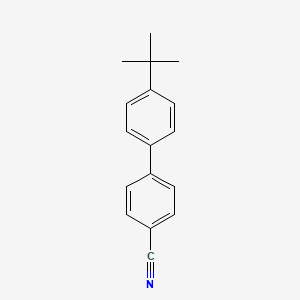

2-(4-氨基苯氧基)-N-(4-氯苯基)乙酰胺

描述

The compound 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide is a derivative of acetamide with potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aromatic amines with other chemical entities to form new compounds with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines results in the formation of 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds, suggesting a common reaction pathway that could be relevant for the synthesis of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated and found to crystallize in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds . This information can be useful in predicting the molecular structure and bonding patterns of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide.

Chemical Reactions Analysis

The chemical reactions of acetamide derivatives often involve the formation of hydrogen bonds, which are crucial for their biological activity. The title compound 2-chloro-N-(4-chlorophenyl)acetamide, for example, forms chains through N—H⋯O hydrogen bonding, which is a common feature in this class of compounds . This suggests that 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide may also engage in similar hydrogen bonding, affecting its reactivity and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are characterized by their spectroscopic signatures and their ability to form intra- and intermolecular hydrogen bonds. Compounds such as substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been synthesized and characterized, providing insights into the behavior of hydrogen bonds in solution and the electronic behavior of these bonds . These findings can be applied to understand the properties of 2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide, including its solubility, stability, and potential interactions with biological molecules.

科学研究应用

合成和化学性质

- 相关化合物(如 4-氯-2-羟基苯乙酮)从 3-氨基苯酚的合成涉及乙酰化、甲基化和弗里斯重排等步骤,以大约 44% 的显着产率生成 N-(4-乙酰基-3-羟基苯基)乙酰胺 (滕大伟,2011).

在杀虫剂中的应用

- 从 N-(4-氯苯基)-2-(4-甲酰基苯氧基)乙酰胺合成的 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物已被测试为对棉铃虫斜纹夜蛾的潜在杀虫剂。某些化合物表现出优异的效果,表明其作为有效杀虫剂的潜力 (Kaiwan O. Rashid 等人,2021).

在药物研究中的潜力

- N-(2-羟基苯基)-2-((4-甲苯磺酰基)氨基)乙酰胺的一些衍生物已显示出形成分子内和分子间氢键的希望,这一特性可能对药物研究有用 (T. Romero 和 Angela Margarita,2008).

- 2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物的合成揭示了抗癌、抗炎和镇痛活性,特别是在芳环上带有卤素的化合物中。这表明它们在治疗应用中的潜力 (P. Rani 等人,2014).

在材料科学中的应用

- 衍生物(如 N-(ω-羟基烷基)-4-氯苯氧基乙酰胺)的 X 射线粉末衍射研究有助于将这些化合物表征为潜在的杀虫剂 (E. Olszewska 等人,2009).

属性

IUPAC Name |

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZOTDJQIOUVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)

![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)